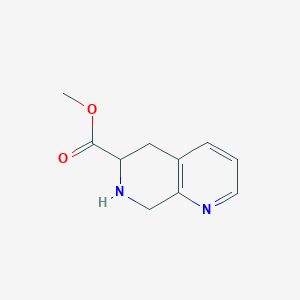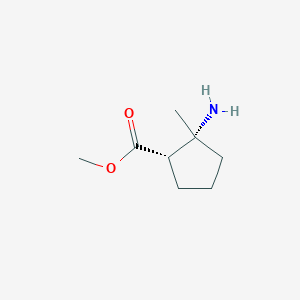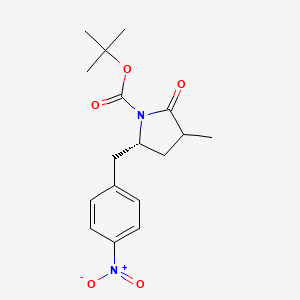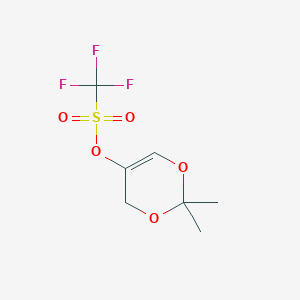
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O6S It is characterized by the presence of a dioxin ring substituted with a trifluoromethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate typically involves the reaction of 2,2-dimethyl-4H-1,3-dioxin-5-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The dioxin ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dioxin-5-ol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dioxin derivatives can be formed.
Oxidation Products: Oxidized derivatives of the dioxin ring.
Hydrolysis Products: Dioxin-5-ol and trifluoromethanesulfonic acid.
科学的研究の応用
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The dioxin ring structure also contributes to its reactivity and potential interactions with molecular targets.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate
- 2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl trifluoromethanesulfonate
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Uniqueness
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is unique due to its specific substitution pattern and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H9F3O5S |
|---|---|
分子量 |
262.21 g/mol |
IUPAC名 |
(2,2-dimethyl-4H-1,3-dioxin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O5S/c1-6(2)13-3-5(4-14-6)15-16(11,12)7(8,9)10/h3H,4H2,1-2H3 |
InChIキー |
VUYTXEPVXHERBC-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(=CO1)OS(=O)(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


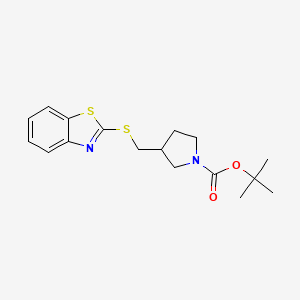
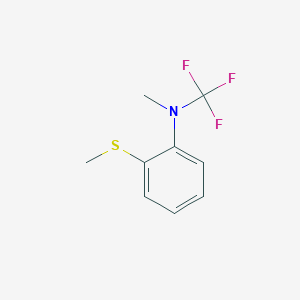
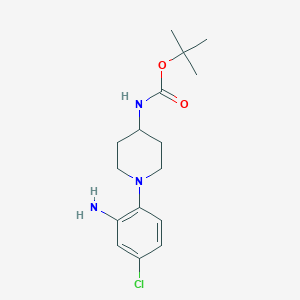
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
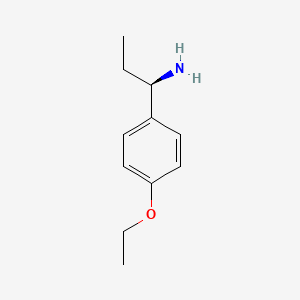
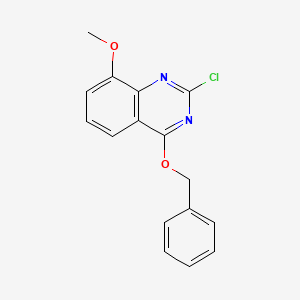
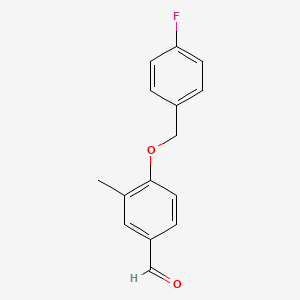
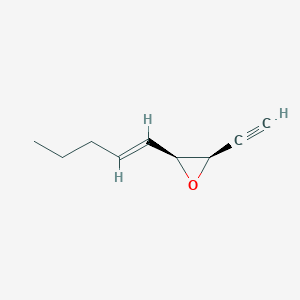
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
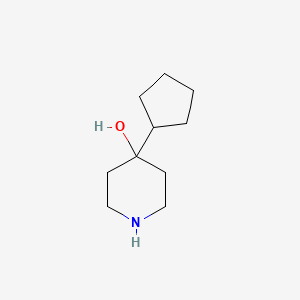
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
